molecular formula C12H12N2O B13697512 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one

3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B13697512
M. Wt: 200.24 g/mol
InChI Key: BDFWEGAIVFCHKX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one is an organic compound with a molecular formula of C12H12N2O. This compound belongs to the class of pyrazinones, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazinone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazinones and pyrazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)pyrazine
  • 3-(3,4-Dimethylphenyl)pyrazole
  • 3-(3,4-Dimethylphenyl)pyridine

Uniqueness

3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one is unique due to its specific pyrazinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(7-9(8)2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

BDFWEGAIVFCHKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CNC2=O)C

Origin of Product

United States

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